N-(2-Chloroethyl)-N-hexyl-1-hexanamine
Description
N-(2-Chloroethyl)-N-hexyl-1-hexanamine is a tertiary amine featuring a 2-chloroethyl group and a hexyl chain attached to a central nitrogen atom. The hexyl chain enhances lipophilicity, influencing its solubility and distribution in vivo.
Properties
CAS No. |
57616-80-5 |
|---|---|
Molecular Formula |
C14H30ClN |
Molecular Weight |
247.85 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-hexylhexan-1-amine |
InChI |
InChI=1S/C14H30ClN/c1-3-5-7-9-12-16(14-11-15)13-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
ZPRUXOMHPKKNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CCCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2-Chloroethyl)-N-hexyl-1-hexanamine
General Synthetic Strategy
The synthesis of this compound generally involves the nucleophilic substitution of a haloalkyl intermediate (such as 2-chloroethyl derivatives) with a hexylamine or hexyl-substituted amine. The key steps typically include:
- Preparation of the haloalkyl intermediate (e.g., 2-chloroethyl chloride or 2-chloroethylamine derivatives)
- Nucleophilic substitution with hexylamine or hexyl-substituted amines
- Purification of the final amine product
Specific Synthetic Routes
Route via Nucleophilic Substitution of 2-Chloroethyl Derivatives
A common approach involves reacting 2-chloroethyl halides with hexylamine or N-hexyl-1-hexanamine under controlled conditions. This method leverages the nucleophilicity of the amine to displace the chlorine atom on the 2-chloroethyl moiety.
- Reagents: 2-chloroethyl halide, hexylamine or N-hexyl-1-hexanamine
- Solvent: Typically polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF)
- Conditions: Room temperature to moderate heating (20–80 °C), inert atmosphere to prevent side reactions
- Purification: Extraction, washing, drying, and chromatographic purification
This method is supported by nucleophilic substitution principles as outlined in synthetic organic chemistry literature and exemplified in related amine functionalization patents.
Preparation of 2-Chloroethyl Precursors
The 2-chloroethyl moiety can be prepared by chlorination of corresponding alcohols, such as 2-hydroxyethyl derivatives or hexanol, using reagents like thionyl chloride (SOCl2).
- Example: Conversion of 1-hexanol to 1-chlorohexane using thionyl chloride under reflux conditions
- Procedure: Slow addition of alcohol to thionyl chloride at 0 °C, followed by reflux and distillation to isolate the chloroalkane
- Notes: The reaction is exothermic and requires careful temperature control
This chlorination step is crucial for generating the chloroalkyl intermediate for subsequent amine substitution.
Alternative Routes Using Carbamate Intermediates
In some synthetic schemes, carbamate intermediates such as hexyl chloroformate are employed to introduce hexyl groups or protect amines during synthesis. These intermediates are prepared by reacting hexanol with phosgene or triphosgene in the presence of pyridine in dichloromethane at low temperatures (0–20 °C), followed by reaction with amines to yield the desired amine derivatives.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 2-chloroethyl halide + N-hexyl-1-hexanamine | Polar aprotic solvent, 20–80 °C, inert atmosphere | Direct, high yield, well-established | Requires pure haloalkyl intermediate |
| Chlorination of hexanol | 1-hexanol + thionyl chloride | Reflux, controlled temperature | Simple, accessible reagents | Exothermic, requires careful handling |
| Carbamate intermediate route | 1-hexanol + triphosgene + amine | Pyridine, dichloromethane, 0–20 °C | Protects amine groups, versatile | Multi-step, requires phosgene derivatives |
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-hexyl-1-hexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
N-(2-Chloroethyl)-N-hexyl-1-hexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-hexyl-1-hexanamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of cross-links. This can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death. The compound’s ability to form DNA adducts makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares N-(2-Chloroethyl)-N-hexyl-1-hexanamine with key analogues, emphasizing structural features, physicochemical properties, and biological activities.
Key Comparative Insights
However, its hexyl chain may improve tissue penetration relative to shorter-chain analogues like N-(2-chloroethyl)-N-isopropylpropanamine .
Lipophilicity and Pharmacokinetics :
- The hexyl chain confers higher lipophilicity than compounds with ethyl or isopropyl groups, suggesting improved blood-brain barrier penetration, as seen in cyclohexyl-containing nitrosoureas . However, this may also reduce aqueous solubility, necessitating formulation adjustments for bioavailability.
Antimicrobial Activity: Analogues with 2-chloroethyl groups linked to heterocycles (e.g., thiopyrimidinones) exhibit broad-spectrum antimicrobial activity, implying that the target compound’s chloroethyl group could similarly interact with microbial enzymes or DNA .
Research Findings and Implications
Antimicrobial Potential
- Compounds with 2-chloroethyl-thiopyrimidinone scaffolds (e.g., 4a, 5a–c) inhibit Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) with MIC values <10 µg/mL . The target compound’s similar chloroethyl group may confer comparable activity, though empirical validation is needed.
Pharmacokinetic Behavior
- Lipophilic analogues like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibit rapid plasma degradation (t₁/₂ ~5 min) but achieve high cerebrospinal fluid concentrations, highlighting the role of lipophilicity in CNS targeting . The hexyl chain in this compound may similarly enhance distribution to lipid-rich tissues.
Toxicity Considerations
- Compounds with high alkylating activity (e.g., nitrogen mustards) show dose-limiting hematological toxicity. The target compound’s single chloroethyl group may reduce this risk, but its hexyl chain could prolong tissue retention, necessitating careful dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
